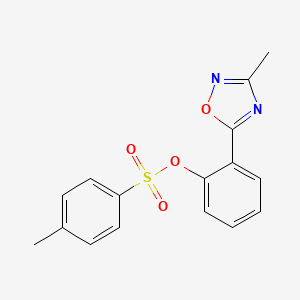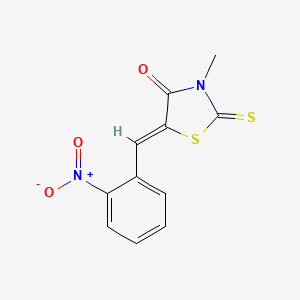![molecular formula C24H21ClN6O3S B10876374 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10876374.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C23H20ClN5O3S. This compound is notable for its unique structure, which includes a triazole ring, a pyridine ring, and a chlorophenyl group. It is used in various scientific research applications due to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile. The subsequent steps involve the introduction of the chlorophenyl and pyridine groups through substitution reactions. The final step includes the attachment of the methoxyphenylacetyl group via an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or halogen groups.
科学的研究の応用
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE
- **2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-CHLOROPHENYL)ACETYL]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H21ClN6O3S |
|---|---|
分子量 |
509.0 g/mol |
IUPAC名 |
N'-[2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C24H21ClN6O3S/c1-34-20-8-2-16(3-9-20)14-21(32)27-28-22(33)15-35-24-30-29-23(17-10-12-26-13-11-17)31(24)19-6-4-18(25)5-7-19/h2-13H,14-15H2,1H3,(H,27,32)(H,28,33) |
InChIキー |
MFJKEYFLNOUVDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)
![4-[(3,4-dimethoxyphenyl)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876335.png)
![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)
![Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10876364.png)

![N-(3,5-dibromopyridin-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876377.png)
![N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide](/img/structure/B10876383.png)
